[4-(1H-pyrazol-1-yl)phenyl]acetonitrile
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Overview
Description
[4-(1H-pyrazol-1-yl)phenyl]acetonitrile: is an organic compound that features a pyrazole ring attached to a phenyl group, which is further connected to an acetonitrile group
Scientific Research Applications
Chemistry:
Synthetic Intermediates: [4-(1H-pyrazol-1-yl)phenyl]acetonitrile is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory pathways.
Industry:
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Future Directions
“[4-(1H-pyrazol-1-yl)phenyl]acetonitrile” is a specialty product for proteomics research . The future directions of this compound could involve further exploration of its potential applications in various fields of science, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects .
Mode of Action
It’s worth noting that pyrazole derivatives often interact with their targets via hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall pharmacological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of [4-(1H-pyrazol-1-yl)phenyl]acetonitrile typically begins with commercially available starting materials such as 4-bromoacetophenone and 1H-pyrazole.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(1H-pyrazol-1-yl)phenyl]acetonitrile can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.
Substitution: The compound can participate in substitution reactions, where the pyrazole ring or the phenyl group can be functionalized using various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines, solvents such as dichloromethane or ethanol.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
[4-(1H-pyrazol-4-yl)phenyl]acetonitrile: Similar structure but with a different position of the pyrazole ring.
[4-(1H-imidazol-1-yl)phenyl]acetonitrile: Contains an imidazole ring instead of a pyrazole ring.
[4-(1H-triazol-1-yl)phenyl]acetonitrile: Contains a triazole ring instead of a pyrazole ring.
Uniqueness:
Structural Features: The specific positioning of the pyrazole ring in [4-(1H-pyrazol-1-yl)phenyl]acetonitrile provides unique electronic and steric properties that can influence its reactivity and interactions.
Versatility: The compound’s ability to undergo various chemical reactions and form stable complexes makes it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
2-(4-pyrazol-1-ylphenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-7-6-10-2-4-11(5-3-10)14-9-1-8-13-14/h1-5,8-9H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSWQGPKRSYWGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585412 |
Source
|
Record name | [4-(1H-Pyrazol-1-yl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143426-55-5 |
Source
|
Record name | [4-(1H-Pyrazol-1-yl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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